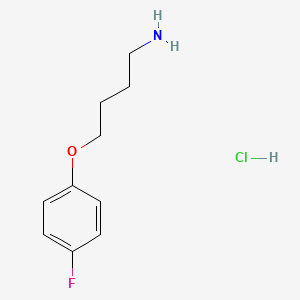

4-(4-Fluorophenoxy)butan-1-amine hydrochloride

Description

4-(4-Fluorophenoxy)butan-1-amine hydrochloride is a fluorinated organic compound characterized by a butan-1-amine backbone substituted with a 4-fluorophenoxy group at the fourth carbon, with a hydrochloride counterion. Its fluorine atom at the para position of the phenoxy group enhances metabolic stability and electronic interactions compared to non-fluorinated analogs .

Properties

IUPAC Name |

4-(4-fluorophenoxy)butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO.ClH/c11-9-3-5-10(6-4-9)13-8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFFWTPJRKVBAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCN)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)butan-1-amine hydrochloride typically involves the reaction of 4-fluorophenol with 1-bromobutane to form 4-(4-fluorophenoxy)butane. This intermediate is then reacted with ammonia to produce 4-(4-fluorophenoxy)butan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)butan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines with different oxidation states.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxylamines.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted phenoxybutan-1-amines.

Scientific Research Applications

4-(4-Fluorophenoxy)butan-1-amine hydrochloride is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis and reaction mechanism studies.

Biology: In the study of enzyme interactions and protein modifications.

Industry: Used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and molecular differences between 4-(4-fluorophenoxy)butan-1-amine hydrochloride and its analogs:

*Calculated based on molecular formula.

Functional Group Impact

- Halogen Substitution (F vs.

- Phenoxy vs. Piperazine: The phenoxy group (electron-withdrawing) contrasts with the piperazine ring (basic, hydrogen-bond acceptor), leading to divergent receptor interactions. Piperazine-containing analogs (e.g., 4-(4-phenylpiperazin-1-yl)butan-1-amine) are often explored for CNS targets due to enhanced blood-brain barrier penetration .

- Aromatic Substitution Patterns: The para-fluoro group in the target compound minimizes steric hindrance compared to meta-substituted analogs (e.g., 1-(m-tolyl)butan-1-amine), which may alter binding pocket interactions .

Research Findings and Pharmacological Implications

- Receptor Binding: Compounds with fluorophenoxy or piperazine groups are frequently screened in functional assays for histamine H3 or serotonin receptors. For example, the guinea pig intestine contraction assay () could evaluate the inhibitory effects of these analogs on H3-mediated pathways .

- Solubility and Bioavailability: Piperazine derivatives (e.g., 4-(4-phenylpiperazin-1-yl)butan-1-amine) exhibit higher water solubility at acidic pH due to protonation, whereas phenylbutyl analogs (e.g., (4-phenylbutyl)methylamine) may require formulation adjustments for optimal absorption .

Biological Activity

4-(4-Fluorophenoxy)butan-1-amine hydrochloride, a compound with the CAS number 1171603-39-6, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, relevant case studies, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The compound features a butan-1-amine backbone substituted with a 4-fluorophenoxy group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Similar phenoxyalkylamines have shown promising antibacterial and antifungal effects. The presence of the fluorine atom may enhance lipophilicity, facilitating better membrane penetration and interaction with microbial targets.

- Receptor Activity : Compounds with phenoxy groups are frequently studied for their ability to modulate neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.

Antimicrobial Activity

A study examining various phenyl-substituted amines found that derivatives like 4-(4-fluorophenoxy)butan-1-amine exhibit significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.01 mg/mL |

| Escherichia coli | 0.05 mg/mL |

| Candida albicans | 0.03 mg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Case Studies

- Antibacterial Efficacy : In a controlled study, 4-(4-Fluorophenoxy)butan-1-amine hydrochloride was tested against several bacterial strains. The compound demonstrated potent activity against S. aureus and E. coli, with complete bactericidal effects observed within 8 hours of exposure .

- Cytotoxicity Assessment : A cytotoxicity assay conducted on human cancer cell lines revealed that the compound inhibited cell proliferation significantly, suggesting potential anti-cancer properties. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

These findings indicate that further exploration into its anticancer mechanisms is warranted .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the phenyl ring can significantly alter biological activity:

- Fluorine Substitution : The introduction of fluorine increases hydrophobicity and may enhance binding affinity to target receptors.

- Alkyl Chain Length : Variations in the length of the butyl chain affect solubility and permeability, impacting overall bioavailability.

Comparative Analysis

When compared to other similar compounds, such as phenylpropylamines, 4-(4-Fluorophenoxy)butan-1-amine hydrochloride exhibits superior antimicrobial properties while maintaining lower cytotoxicity levels in normal human cells.

| Compound | MIC (mg/mL) | IC50 (µM) |

|---|---|---|

| 4-(4-Fluorophenoxy)butan-1-amine | 0.01 | 15 |

| Phenylpropylamine | 0.05 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.